![molecular formula C27H30N2O2S2 B12012695 (3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 617695-03-1](/img/structure/B12012695.png)

(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

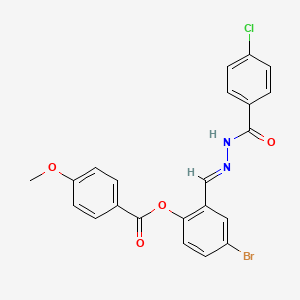

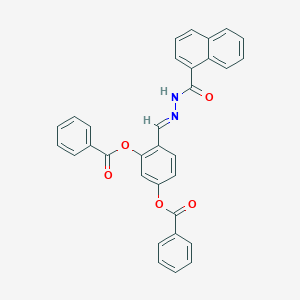

Le composé (3Z)-3-[3-(2-éthylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1-(4-méthylbenzyl)-1,3-dihydro-2H-indol-2-one est une molécule organique complexe comportant plusieurs groupes fonctionnels, notamment un cycle thiazolidinone, un noyau indolone et divers substituants.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (3Z)-3-[3-(2-éthylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1-(4-méthylbenzyl)-1,3-dihydro-2H-indol-2-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante peut inclure :

Formation du cycle thiazolidinone : Cette étape implique la réaction d'une amine appropriée avec du disulfure de carbone et un halogénure d'alkyle pour former le cycle thiazolidinone.

Synthèse du noyau indolone : Le noyau indolone peut être synthétisé via une synthèse d'indole de Fischer, à partir de phénylhydrazine et d'une cétone.

Réactions de couplage : La dernière étape implique le couplage du cycle thiazolidinone avec le noyau indolone par une réaction de condensation, souvent facilitée par une base telle que l'hydrure de sodium dans un solvant aprotique comme le diméthylformamide (DMF).

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et l'augmentation de la taille du processus pour répondre aux demandes industrielles.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazolidinone, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les convertissant en alcools.

Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution aromatique électrophile, permettant une fonctionnalisation supplémentaire.

Réactifs et conditions communs

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.

Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium et d'aluminium (LiAlH4) dans des solvants anhydres.

Substitution : Des agents halogénants comme le brome ou des agents chlorants en présence d'un catalyseur acide de Lewis.

Principaux produits

Oxydation : Sulfoxydes, sulfones.

Réduction : Dérivés alcooliques.

Substitution : Composés aromatiques halogénés.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est étudié pour sa réactivité unique et son potentiel en tant que brique pour des molécules plus complexes. Ses multiples groupes fonctionnels permettent des modifications chimiques diverses.

Biologie

Biologiquement, le composé est étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteur. Sa structure suggère qu'il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.

Médecine

En chimie médicinale, le composé est exploré pour son potentiel thérapeutique. Il peut présenter des propriétés anti-inflammatoires, antimicrobiennes ou anticancéreuses, selon son interaction avec les cibles biologiques.

Industrie

Industriellement, le composé pourrait être utilisé dans la synthèse de matériaux de pointe ou comme précurseur d'autres produits chimiques précieux.

Mécanisme d'action

Le mécanisme d'action du (3Z)-3-[3-(2-éthylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1-(4-méthylbenzyl)-1,3-dihydro-2H-indol-2-one implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le cycle thiazolidinone et le noyau indolone sont susceptibles de jouer un rôle crucial dans la liaison à ces cibles, inhibant potentiellement leur activité ou modulant leur fonction. Cette interaction peut déclencher une cascade d'événements biochimiques, conduisant aux effets biologiques observés du composé.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

Mécanisme D'action

The mechanism of action of (3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and indolinone core are likely to play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Thiazolidinediones : Ces composés partagent le cycle thiazolidinone et sont connus pour leurs propriétés antidiabétiques.

Indolinones : Composés avec un noyau indolone, souvent étudiés pour leur activité anticancéreuse.

Unicité

Ce qui distingue le (3Z)-3-[3-(2-éthylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1-(4-méthylbenzyl)-1,3-dihydro-2H-indol-2-one, c'est la combinaison de ces deux pharmacophores en une seule molécule, offrant potentiellement un spectre unique d'activités biologiques et en faisant un candidat polyvalent pour le développement de médicaments.

Propriétés

Numéro CAS |

617695-03-1 |

|---|---|

Formule moléculaire |

C27H30N2O2S2 |

Poids moléculaire |

478.7 g/mol |

Nom IUPAC |

(5Z)-3-(2-ethylhexyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C27H30N2O2S2/c1-4-6-9-19(5-2)16-29-26(31)24(33-27(29)32)23-21-10-7-8-11-22(21)28(25(23)30)17-20-14-12-18(3)13-15-20/h7-8,10-15,19H,4-6,9,16-17H2,1-3H3/b24-23- |

Clé InChI |

SCGUKRQILUUHTL-VHXPQNKSSA-N |

SMILES isomérique |

CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S |

SMILES canonique |

CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B12012633.png)

![methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012650.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012662.png)

![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012673.png)

![2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012675.png)

![2,2'-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid](/img/structure/B12012682.png)

![N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012690.png)